N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea is a useful research compound. Its molecular formula is C17H17ClN2S and its molecular weight is 316.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.0800974 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT, and TD-DFT Studies : Thiourea derivatives have been synthesized and characterized using a range of techniques. These studies provide insights into the isomerization effects on spectroscopic data, demonstrating the versatility of thiourea compounds in research applications. Such detailed characterization helps in understanding the molecular structure and properties of these compounds, facilitating their application in various scientific domains (Hamza M. Abosadiya et al., 2015).
Biological Activities
DNA-Binding Studies and Biological Activities : Thiourea derivatives have been investigated for their DNA-binding capabilities, showcasing potential anti-cancer properties. These studies highlight the therapeutic potential of thiourea compounds, indicating their significance in the development of new drug molecules (Shaista Tahir et al., 2015).
Herbicidal Activities
Synthesis and Herbicidal Activities : The agricultural application of thiourea derivatives has been explored, with compounds showing good inhibitory activity against various weeds. This suggests the potential use of thiourea compounds in developing new herbicides, contributing to agricultural research and development (Liang Fu-b, 2014).
Molecular Dynamics and Computational Studies
Spectroscopic, Single Crystal XRD Structure, DFT, and Molecular Dynamics Investigation : The application of computational and experimental methods to study thiourea derivatives illustrates the compound's potential in materials science. Such studies provide insights into the molecular structure, stability, and reactivity, opening avenues for their application in novel material design (Y. Sheena Mary et al., 2016).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-inden-5-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c1-11-5-7-15(10-16(11)18)20-17(21)19-14-8-6-12-3-2-4-13(12)9-14/h5-10H,2-4H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPUOXAVFGSSAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC3=C(CCC3)C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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